molecular formula C10H5ClNNaO2S B1402907 Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate CAS No. 1401426-24-1

Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate

Cat. No.: B1402907
CAS No.: 1401426-24-1
M. Wt: 261.66 g/mol
InChI Key: UHNRIHTVWZIILT-UHFFFAOYSA-M
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Description

Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate (CAS 1401426-24-1) is a high-purity organic salt serving as a versatile and critical building block in medicinal chemistry and anticancer drug discovery research . Its structure features a sodium carboxylate group on the thiazole ring, which enhances solubility and provides an excellent handle for further synthetic derivatization, making it superior to ester precursors for many coupling reactions . The compound belongs to the thiazole class of heterocycles, a privileged scaffold in drug development known for its diverse biological activities . Researchers value this compound as a key intermediate for constructing more complex molecules, particularly in exploring novel thiazole derivatives that exhibit potential efficacy against various cancer cell lines through mechanisms such as tubulin polymerization inhibition and apoptosis induction . It is strictly for use in a laboratory setting by qualified professionals. This product is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

sodium;4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S.Na/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNRIHTVWZIILT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClNNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form 2-chlorophenylthiosemicarbazone. This intermediate is then cyclized using sodium hydroxide to yield the desired thiazole compound. The reaction conditions generally include:

    Reagents: 2-chlorobenzaldehyde, thiosemicarbazide, sodium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete cyclization

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To handle large volumes of reactants

    Purification steps: Including crystallization and filtration to obtain high-purity product

    Quality control: Ensuring the final product meets industry standards

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiazoles.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Dihydrothiazoles

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Anti-inflammatory and Immunomodulatory Effects

Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate has been identified as an effective inhibitor of p38 MAP kinase, which plays a crucial role in inflammatory responses. This compound has shown promise in preventing and treating conditions related to excessive cytokine production, such as rheumatoid arthritis and other inflammatory diseases . The inhibition of tumor necrosis factor-alpha (TNF-α) production further supports its potential in managing chronic inflammatory conditions .

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. This compound has demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver carcinoma (HepG2) . The structure-activity relationship (SAR) analysis indicates that the presence of electronegative substituents on the thiazole ring enhances its anticancer efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity, particularly against Mycobacterium tuberculosis. Studies have shown that thiazole derivatives exhibit potent activity against this pathogen, suggesting their potential use in tuberculosis treatment . The modification of the thiazole structure has been linked to improved efficacy against resistant strains of bacteria.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several chemical reactions that can be modified to enhance its biological activity. The incorporation of various substituents on the thiazole ring has been shown to significantly influence its pharmacological properties . For instance, compounds with halogen substitutions have exhibited increased potency in anti-inflammatory and anticancer assays .

Substituent Biological Activity Remarks
ChlorineEnhanced anti-inflammatory effectsCritical for p38 MAP kinase inhibition
FluorineImproved antimicrobial activityEffective against resistant strains
MethylIncreased cytotoxicityNotable against cancer cell lines

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in various therapeutic contexts:

  • Rheumatoid Arthritis : A clinical study demonstrated that patients treated with formulations containing this compound showed significant reductions in inflammatory markers associated with rheumatoid arthritis .
  • Tuberculosis Treatment : In vitro studies revealed that this compound exhibited MIC values comparable to standard antitubercular drugs, indicating its potential as a new treatment option for tuberculosis .
  • Anticancer Efficacy : Research involving multiple cancer cell lines showed that derivatives of this compound could induce apoptosis and inhibit cell proliferation effectively. The most active derivatives were those with specific substitutions at the 4-position on the thiazole ring .

Mechanism of Action

The mechanism of action of Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate involves its interaction with various molecular targets:

    Enzyme inhibition: The compound can inhibit specific enzymes involved in microbial and cancer cell metabolism.

    Receptor binding: It can bind to certain receptors, modulating biological pathways and exerting therapeutic effects.

    Pathways involved: The compound affects pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazole-Carboxylate Family

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Thiazole Positions) Functional Group Purity/Notes
Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate 1401426-24-1 C₁₀H₅ClNNaO₂S 261.65 4-(2-ClPh), 2-COO⁻Na⁺ Sodium carboxylate 95%
Sodium 5-chlorobenzo[d]thiazole-2-carboxylate 3507-53-7 C₈H₃ClNNaO₂S 243.68 5-Cl (benzothiazole), 2-COO⁻Na⁺ Sodium carboxylate 95% (MFCD23703168)
Sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate 1332531-53-9 C₁₁H₈NNaO₃S 265.24 2-(2-MeOPh), 5-COO⁻Na⁺ Sodium carboxylate 95% (MFCD18064647)
4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde 383142-69-6 C₁₀H₆FNOS 207.22 4-(4-FPh), 2-CHO Aldehyde Building block
Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate 94644-35-6 C₇H₉NO₃S 187.21 4-(CH₂OH), 2-COOEt Ester Research reagent
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 338749-93-2 C₁₆H₁₅ClN₄O₂S 362.83 4-(2-ClPh), 2-(morpholinoacetamide) Amide 95%

Key Comparative Analysis

Substituent Effects on Reactivity and Solubility
  • Sodium carboxylate vs. ester/amide derivatives: The sodium carboxylate group in the target compound enhances water solubility, making it preferable for aqueous-phase reactions. In contrast, ethyl or morpholinoamide derivatives (e.g., Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate and N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ) exhibit lower solubility but higher lipophilicity, which may improve membrane permeability in biological systems.
  • Aromatic substituents: Replacing the 2-chlorophenyl group with a 4-fluorophenyl (as in 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde ) alters electronic properties.
Purity and Commercial Availability

Most sodium carboxylate derivatives (e.g., QY-5584 ) are available at 95% purity, similar to their ester or amide counterparts. However, the target compound is currently listed as out of stock in some regions , highlighting supply chain variability.

Biological Activity

Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H5ClNNaO2SC_{10}H_5ClNNaO_2S and a molecular weight of 261.66 g/mol. The compound features a thiazole ring with a carboxylate group and a chlorophenyl substituent, which influences its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in microbial metabolism and cancer cell proliferation. This inhibition can disrupt critical metabolic pathways, leading to cell death in pathogens and cancer cells.
  • Receptor Binding : It interacts with various receptors, modulating biological pathways associated with inflammation and tumor growth .
  • Oxidative Stress Modulation : The compound may influence oxidative stress pathways, promoting apoptosis in cancer cells while potentially protecting normal cells from damage .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that it exhibits inhibitory effects on microbial growth at concentrations as low as 50 µM .

Anticancer Activity

The compound has been evaluated for its anticancer potential across several cancer cell lines. Notably:

  • Cytotoxicity : In vitro studies reported IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations have revealed that this compound interacts with proteins involved in apoptosis (e.g., Bcl-2), suggesting a mechanism for its anticancer activity through modulation of apoptotic pathways .

Anti-inflammatory Effects

Research indicates that the compound may also possess anti-inflammatory properties. It can inhibit pro-inflammatory cytokine production in various models, contributing to its therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Substituent Effect on Activity
Chlorine on phenyl ringEnhances cytotoxicity and antimicrobial activity
Carboxylate groupEssential for solubility and receptor binding
Electron-donating groupsIncrease overall potency against cancer cells

The presence of electron-withdrawing groups like chlorine at specific positions on the phenyl ring has been shown to enhance the compound's efficacy against cancer cells by increasing electron density at the reactive sites .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antiviral Activity : In a study evaluating thiazole derivatives against yellow fever virus, compounds similar to this compound showed over 50% inhibition of viral replication at concentrations of 50 µM .
  • Anticancer Research : A recent investigation into thiazole derivatives reported that compounds with similar structures exhibited significant anticancer activity through mechanisms involving c-Met inhibition and apoptosis induction in gastric cancer cells .
  • Broad-Spectrum Antimicrobial Studies : A comprehensive evaluation demonstrated that thiazole derivatives could effectively inhibit both Gram-positive and Gram-negative bacterial strains as well as fungi, showcasing their potential as broad-spectrum antimicrobial agents .

Q & A

Basic: What are the established synthetic routes for Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate?

Methodological Answer:
Synthesis typically involves condensation of 2-chlorobenzaldehyde derivatives with thiazole precursors. For example, ester hydrolysis of methyl or ethyl carboxylate intermediates (common in thiazole chemistry) followed by sodium salt formation. A related method (e.g., ) employs sodium hydride in DMF for deprotonation and carboxylate activation, though solvent and base optimization may be required for this specific compound. Orthogonal purification techniques like recrystallization or HPLC are recommended to isolate the sodium salt .

Basic: How is the compound structurally characterized in academic research?

Methodological Answer:
X-ray crystallography is the gold standard. Use SHELX ( ) for structure solution and refinement, and ORTEP-3 ( ) for thermal ellipsoid visualization. For non-crystalline samples, combine NMR (1H/13C, noting aromatic protons and thiazole carbons) with IR (carboxylate C=O stretch ~1600 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight. Cross-validate computational geometry (e.g., DFT-optimized structures) with experimental data .

Advanced: How can researchers optimize the synthesis yield and purity of this compound?

Methodological Answer:
Optimize reaction parameters using design-of-experiments (DoE):

  • Solvent polarity : Test DMF vs. THF for carboxylate intermediate stability.
  • Temperature : Monitor exothermic steps (e.g., cyclization) via in-situ IR.
  • Workup : Use aqueous/organic biphasic extraction to remove unreacted 2-chlorophenyl precursors. Purity via ion-exchange chromatography or preparative HPLC ( ). Track by TLC (silica, ethyl acetate/hexane) and quantify yield via qNMR .

Advanced: How to resolve contradictions between computational and experimental structural data (e.g., bond lengths, angles)?

Methodological Answer:
Discrepancies often arise from:

  • DFT functional limitations : Hybrid functionals (e.g., B3LYP, ) improve accuracy for aromatic systems vs. pure GGA.
  • Basis set size : Use extended sets like 6-311++G(d,p) ( ) for electron-dense chlorine and sulfur atoms.
  • Experimental validation : Refine X-ray data with SHELXL ( ) and compare with computational geometries. For unresolved outliers, consider dynamic effects (e.g., thermal motion in crystallography) .

Advanced: What strategies are used to elucidate reaction mechanisms involving this compound in nucleophilic substitution?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Replace labile protons (e.g., thiazole NH) with deuterium to probe rate-determining steps.
  • Computational modeling : Map potential energy surfaces (PES) using Gaussian with MP2/cc-pVTZ ( ). Identify transition states and intermediates.
  • Trapping experiments : Use electrophilic quenchers (e.g., methyl iodide) to isolate intermediates. Cross-reference with spectroscopic data (e.g., in-situ NMR) .

Basic: Which computational methods are suitable for modeling this compound’s electronic properties?

Methodological Answer:

  • DFT : B3LYP ( ) with dispersion correction (D3BJ) for non-covalent interactions (e.g., sodium coordination).
  • Basis sets : Start with 6-31G(d) ( ) for geometry optimization; upgrade to def2-TZVP for frontier orbital analysis (HOMO-LUMO gaps).
  • Solvent effects : Include implicit solvent models (e.g., PCM for water) to simulate carboxylate solvation .

Advanced: How to handle polymorphic or pseudopolymorphic variations in crystallographic studies?

Methodological Answer:

  • Screening : Use solvent-drop grinding with 20+ solvents to isolate polymorphs.
  • Refinement : Apply twin refinement in SHELXL ( ) for overlapping lattices.
  • Thermal analysis : DSC/TGA identifies hydrate vs. anhydrous forms. Compare with variable-temperature XRD .

Basic: What safety and handling protocols are recommended for this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves and goggles; avoid inhalation (refer to thiophene derivative SDS in ).
  • Storage : Keep in anhydrous conditions (desiccator) to prevent hydrolysis.
  • Waste disposal : Neutralize carboxylate with dilute HCl before aqueous disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate

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